molecular formula C13H16N4O B4416646 2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No. B4416646
M. Wt: 244.29 g/mol
InChI Key: WSSNBUWRKWWQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is not fully understood. However, it has been shown to interact with various targets in the body, including enzymes and receptors. This interaction leads to changes in cellular processes, such as DNA replication and protein synthesis, which can ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. In vivo studies have shown that this compound has low toxicity, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one in lab experiments is its low toxicity. This makes it a safe compound to work with, and it can be used in various assays without the risk of harming cells or organisms. Additionally, this compound has shown promising results in various assays, making it a potential candidate for further development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the use of 2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one in scientific research. One direction is the development of new drugs based on this compound. Its antimicrobial, antiviral, and anticancer properties make it a promising candidate for the development of new antibiotics, antiviral drugs, and anticancer drugs. Additionally, this compound can be used in the development of new materials, such as polymers and nanoparticles, for various applications. Another future direction is the further study of its mechanism of action, which can lead to a better understanding of its biochemical and physiological effects.

Scientific Research Applications

2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has been used in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been shown to have antimicrobial, antiviral, and anticancer properties. Additionally, this compound has been used in the development of new materials, such as polymers and nanoparticles, for various applications.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4,5,6,7-tetrahydro-3aH-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-8-7-9(2)15-13(14-8)17-12(18)10-5-3-4-6-11(10)16-17/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSNBUWRKWWQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3CCCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 2
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2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 4
2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 5
2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
Reactant of Route 6
Reactant of Route 6
2-(4,6-dimethyl-2-pyrimidinyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.